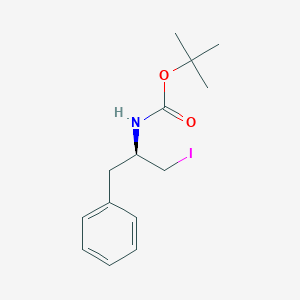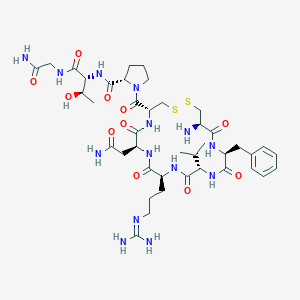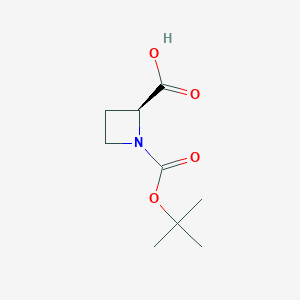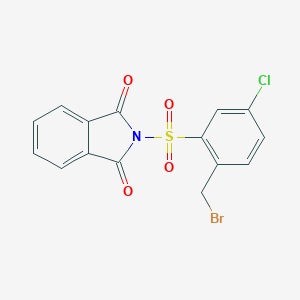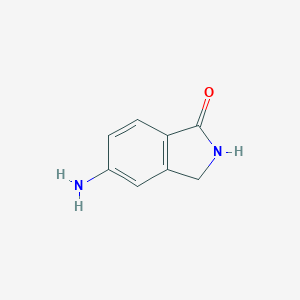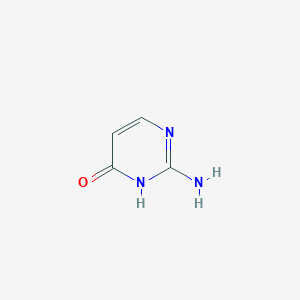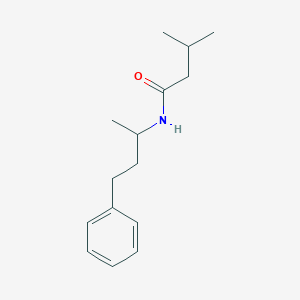
2-Amino-1-(4-butylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-butylphenyl)propan-1-one, also known as Pentedrone, is a synthetic stimulant drug belonging to the cathinone class. It was first synthesized in the 1960s and has since gained popularity as a recreational drug. However, in recent years, it has also been studied for its potential scientific research applications.
Mechanism Of Action
2-Amino-1-(4-butylphenyl)propan-1-one acts as a monoamine transporter inhibitor, which means it blocks the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an increase in their concentration in the brain, resulting in the stimulant effects of the drug.
Biochemical And Physiological Effects
2-Amino-1-(4-butylphenyl)propan-1-one has been found to increase locomotor activity and induce hyperthermia in rodents. It has also been shown to increase extracellular levels of dopamine and serotonin in the brain, similar to other cathinone derivatives. However, the long-term effects of 2-Amino-1-(4-butylphenyl)propan-1-one on the brain and body are not well understood.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Amino-1-(4-butylphenyl)propan-1-one in lab experiments is its ability to act as a monoamine transporter inhibitor, which can be useful for studying the effects of neurotransmitter reuptake inhibition on the brain. However, its recreational use and potential for abuse make it a controlled substance in many countries, which can limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 2-Amino-1-(4-butylphenyl)propan-1-one. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of research could focus on the long-term effects of 2-Amino-1-(4-butylphenyl)propan-1-one use on the brain and body, as well as potential strategies for harm reduction in recreational users. Additionally, further studies could investigate the effects of 2-Amino-1-(4-butylphenyl)propan-1-one on different neurotransmitter systems and their potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Amino-1-(4-butylphenyl)propan-1-one involves the reaction of 4-Butylbenzaldehyde with Methylamine in the presence of a reducing agent such as Sodium Cyanoborohydride. The resulting product is then subjected to a catalytic hydrogenation process to obtain 2-Amino-1-(4-butylphenyl)propan-1-one.
Scientific Research Applications
2-Amino-1-(4-butylphenyl)propan-1-one has been studied for its potential use as a research chemical in the field of neuroscience. It has been found to have a similar mechanism of action to other cathinone derivatives, such as Mephedrone and Methcathinone, which act as monoamine transporter inhibitors. This makes 2-Amino-1-(4-butylphenyl)propan-1-one a potential candidate for studying the effects of monoamine transporter inhibition on the brain.
properties
CAS RN |
144799-49-5 |
|---|---|
Product Name |
2-Amino-1-(4-butylphenyl)propan-1-one |
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-amino-1-(4-butylphenyl)propan-1-one |
InChI |
InChI=1S/C13H19NO/c1-3-4-5-11-6-8-12(9-7-11)13(15)10(2)14/h6-10H,3-5,14H2,1-2H3 |
InChI Key |
RKRBPGARADSHFD-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C(=O)C(C)N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C(C)N |
synonyms |
1-Propanone, 2-amino-1-(4-butylphenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



